3-[(furan-2-yl)methanesulfonyl]-1-[(E)-2-(4-methylphenyl)ethenesulfonyl]pyrrolidine
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Overview
Description
3-[(furan-2-yl)methanesulfonyl]-1-[(E)-2-(4-methylphenyl)ethenesulfonyl]pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with furan and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(furan-2-yl)methanesulfonyl]-1-[(E)-2-(4-methylphenyl)ethenesulfonyl]pyrrolidine typically involves multi-step organic reactions. One common method includes the use of furan-2-ylmethanesulfonyl chloride and 1-[(E)-2-(4-methylphenyl)ethenesulfonyl]pyrrolidine as starting materials. The reaction is carried out under controlled conditions, often involving a base such as triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(furan-2-yl)methanesulfonyl]-1-[(E)-2-(4-methylphenyl)ethenesulfonyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The sulfonyl groups can be reduced to sulfides under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the sulfonyl groups can produce corresponding sulfides.
Scientific Research Applications
3-[(furan-2-yl)methanesulfonyl]-1-[(E)-2-(4-methylphenyl)ethenesulfonyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3-[(furan-2-yl)methanesulfonyl]-1-[(E)-2-(4-methylphenyl)ethenesulfonyl]pyrrolidine involves its interaction with molecular targets through its functional groups. The furan and sulfonyl groups can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(furan-2-yl)-1-methanesulfonyl-5-(methylsulfanyl)-1H-1,2,4-triazole: This compound shares the furan and sulfonyl functional groups but differs in its core structure, which is a triazole ring.
N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide: This compound also contains a furan ring and is used in similar research applications.
Uniqueness
The uniqueness of 3-[(furan-2-yl)methanesulfonyl]-1-[(E)-2-(4-methylphenyl)ethenesulfonyl]pyrrolidine lies in its combination of a pyrrolidine ring with furan and sulfonyl groups, which provides a distinct set of chemical properties and potential applications. Its structural complexity allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
3-(furan-2-ylmethylsulfonyl)-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S2/c1-15-4-6-16(7-5-15)9-12-26(22,23)19-10-8-18(13-19)25(20,21)14-17-3-2-11-24-17/h2-7,9,11-12,18H,8,10,13-14H2,1H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMYPIROTCXAPA-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(C2)S(=O)(=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(C2)S(=O)(=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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